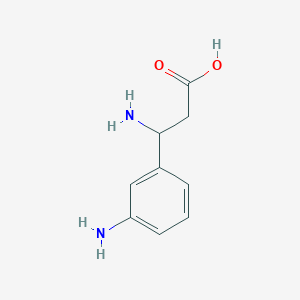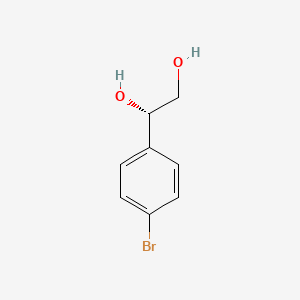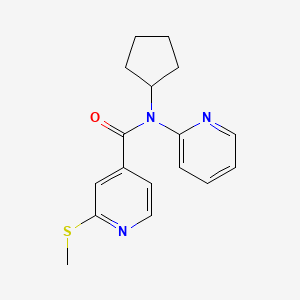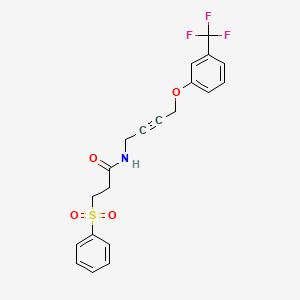
3-Amino-3-(3-amino-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-3-(3-amino-phenyl)-propionic acid” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It appears as a solid at 20°C .
Molecular Structure Analysis
The molecular structure of “3-Amino-3-(3-amino-phenyl)-propionic acid” consists of a propionic acid backbone with an amino group and a phenyl group attached to the third carbon .Physical And Chemical Properties Analysis
“3-Amino-3-(3-amino-phenyl)-propionic acid” is a solid at 20°C . The compound has a melting point of 223 °C (dec.) .Wissenschaftliche Forschungsanwendungen
Vibrational and Electronic Structure Analysis
3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and β-amino acid, has been studied for its vibrational and electronic structure using Density Functional Theory (DFT) and spectroscopic methods. This research aids in understanding the intra- and intermolecular hydrogen bonding and electronic charge delocalization, contributing to the field of molecular electronics and materials science (L. Pallavi & J. Tonannavar, 2020).
Metal-Organic Frameworks (MOFs) Construction
Modified aromatic amino acids, including 2-amino-3-(4-aminophenyl)-propionic acid, have been utilized as ligands in the construction of novel Metal-Organic Frameworks (MOFs). These MOFs, developed from amino acid derivatives, exhibit unique chiral properties, making them potential materials for non-linear optical (NLO) applications and other technological advancements (Yu Xie et al., 2007).
Enhancement of Material Properties
3-(4-Hydroxyphenyl)propanoic acid, or phloretic acid, a derivative closely related to the target molecule, has been explored as a renewable building block for materials science. Its use in the synthesis of benzoxazine monomers for polymer production demonstrates the potential of amino acid derivatives in enhancing the thermal and thermo-mechanical properties of materials, offering sustainable alternatives to traditional petrochemical sources (Acerina Trejo-Machin et al., 2017).
Spectroscopic Profiling for Molecular Docking
The spectroscopic profiling of 3-amino-3-(2-nitrophenyl) propionic acid has been leveraged to understand its molecular structure and properties better. Such analyses facilitate the exploration of this compound's biological applications, including its potential for molecular docking studies that explore its interaction with various proteins, thus contributing to the fields of drug discovery and biochemistry (Christina Susan Abraham et al., 2018).
Microbial Propionic Acid Production
In a broader context related to propionic acid derivatives, research on microbial production pathways offers insights into sustainable and economically viable production methods. Such studies underscore the importance of metabolic engineering and biotechnological approaches in creating value-added chemicals from renewable resources, highlighting the versatility and applicability of amino acid derivatives in industrial biotechnology (R. A. Gonzalez-Garcia et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-3-(3-aminophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,10-11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQINCXCDEGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-amino-phenyl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)





![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2769296.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2769299.png)